3-Chloro-N-ethyl-2,2-dimethylpropanamide

Description

Its reactivity and stability are influenced by the chloro group and steric hindrance from the dimethyl and ethyl groups, which may affect its biological activity, solubility, and synthetic utility .

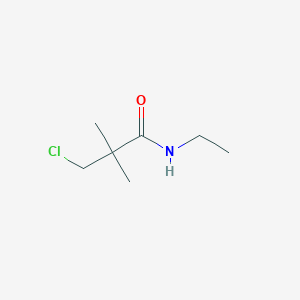

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-N-ethyl-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-9-6(10)7(2,3)5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFGWNWLZMHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651000 | |

| Record name | 3-Chloro-N-ethyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-21-1 | |

| Record name | 3-Chloro-N-ethyl-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-ethyl-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1 Chlorination of N-ethyl-2,2-dimethylpropanamide

- Reagents: Thionyl chloride (SOCl₂) is used as the chlorinating agent.

- Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) is employed to provide a stable reaction medium.

- Temperature: Low temperatures are maintained during the reaction to prevent decomposition and unwanted side reactions.

- Procedure: N-ethyl-2,2-dimethylpropanamide is dissolved in dichloromethane, and thionyl chloride is added dropwise. The mixture is stirred under an inert atmosphere (e.g., nitrogen) until the reaction completes, monitored by TLC or other analytical techniques.

- Workup: The reaction mixture is quenched carefully, and the product is isolated by standard purification techniques such as extraction and crystallization.

2.2 Industrial Scale Synthesis

- Industrial production often utilizes continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates.

- Automation and real-time monitoring ensure consistent product quality and high yield.

- Continuous flow methods reduce reaction times and improve safety when handling reactive chlorinating agents like SOCl₂.

Reaction Mechanism Insights

- The chlorination involves substitution of the hydroxyl group of the amide precursor with a chlorine atom, facilitated by thionyl chloride.

- The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then collapses to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the chlorinated amide.

- Maintaining low temperature and inert atmosphere is critical to avoid side reactions such as over-chlorination or decomposition.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | N-ethyl-2,2-dimethylpropanamide | Purity > 98% preferred |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Stoichiometric or slight excess |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, inert |

| Temperature Range | 0°C to 10°C | Low temperature to minimize side reactions |

| Reaction Time | 2 to 6 hours | Monitored by TLC or GC-MS |

| Atmosphere | Nitrogen or Argon | To prevent moisture and oxidation |

| Workup | Quenching with water or aqueous base | Followed by extraction and purification |

| Yield | Typically 70-85% | Depends on reaction scale and conditions |

Alternative Preparation Routes and Considerations

- Although the main documented route is chlorination of the amide with thionyl chloride, other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ might be explored experimentally but are less common due to harsher conditions or byproduct issues.

- The precursor amide itself can be synthesized by amidation of 2,2-dimethylpropanoic acid with ethylamine under standard coupling conditions.

- No direct alternative methods for 3-Chloro-N-ethyl-2,2-dimethylpropanamide preparation have been reported in patent or literature sources, indicating the chlorination of the amide is the most efficient and practical approach.

Research Findings and Industrial Relevance

- Research emphasizes the importance of controlling reaction parameters to avoid hydrolysis or over-chlorination, which degrade product purity.

- Continuous flow chlorination has been shown to improve safety and scalability, particularly important for industrial manufacture.

- The compound serves as a valuable intermediate in organic synthesis, agrochemical, and pharmaceutical industries, motivating optimization of its preparation.

Summary Table of Key Literature Data

| Source Type | Preparation Method Details | Key Findings |

|---|---|---|

| Academic Literature | Chlorination of amide with SOCl₂ in CH₂Cl₂ at low temp | High selectivity, good yield, mild conditions |

| Industrial Patents | Continuous flow chlorination with automated control | Improved scalability, consistent quality |

| Chemical Databases | Confirm chlorination route, molecular data, and conditions | Supports reproducibility and safety data |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted amides, thiols, and ethers.

Hydrolysis: Products are the corresponding carboxylic acid and amine.

Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

3-Chloro-N-ethyl-2,2-dimethylpropanamide serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and hydrolysis. For instance, the chlorine atom in the compound can be replaced by nucleophiles like amines or thiols, leading to the formation of diverse derivatives.

Reactivity and Mechanism

The compound undergoes several types of reactions:

- Nucleophilic Substitution: The chlorine atom acts as a leaving group.

- Hydrolysis: The amide bond can be hydrolyzed to yield carboxylic acids and amines.

- Oxidation and Reduction: It can be transformed into different derivatives depending on the reagents used.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its potential role in enzyme inhibition. The compound may interact with specific enzymes, altering their activity and providing insights into biochemical pathways.

Protein Modification

The compound's ability to form hydrogen bonds makes it a candidate for studies involving protein modifications. By modifying protein structures, researchers can explore changes in function and interactions within biological systems.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound is considered an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Case Study: Anticancer Agents

Research has indicated that derivatives of chlorinated amides exhibit anticancer properties. For example, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Industrial Applications

Agrochemicals Production

In industrial settings, this compound is utilized in the production of agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture.

Specialty Chemicals

The compound is also used in creating specialty chemicals that find applications in various sectors including plastics and coatings. Its versatility makes it valuable for developing materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-chloro-N-ethyl-2,2-dimethylpropanamide with key analogs based on substituents, synthesis, and applications:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: N-Benzyl vs. In contrast, the ethyl group in the target compound may reduce steric hindrance, favoring synthetic accessibility. Fluorinated Derivatives: The 2,4-difluorobenzyl analog introduces electron-withdrawing fluorine atoms, which can modulate pKa and enhance binding to hydrophobic enzyme pockets.

Hydroxy vs. Chloro Groups :

- The 3-hydroxy analog exhibits antiproliferative activity, likely through hydrogen bonding with biological targets, whereas the chloro group in the target compound may act as a leaving group in nucleophilic substitution reactions.

Spectrophotometric Utility :

- The N-hydroxy derivative is uniquely suited for metal-complex-based detection methods due to its chelating hydroxyl group, a feature absent in the ethyl-substituted target compound.

Biological Activity

3-Chloro-N-ethyl-2,2-dimethylpropanamide (C7H14ClNO) is an organic compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its synthesis, chemical properties, biological mechanisms, and relevant studies that highlight its activity.

Chemical Structure and Properties

Chemical Formula : C7H14ClNO

Molecular Weight : 161.64 g/mol

CAS Number : 1060817-21-1

The compound features a chlorinated amide structure, characterized by an ethyl group and two methyl groups attached to a propanamide backbone. The presence of the chlorine atom significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of N-ethyl-2,2-dimethylpropanamide using thionyl chloride (SOCl₂). This reaction is usually conducted in inert solvents such as dichloromethane under controlled low-temperature conditions to minimize side reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield a carboxylic acid and an amine.

- Protein Interactions : The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor in various biochemical pathways. For instance, it has been studied for its potential effects on the Type III Secretion System (T3SS) in pathogenic bacteria. A case study demonstrated that at a concentration of 50 μM, the compound could inhibit approximately 50% of CPG2 secretion in Citrobacter rodentium, a model organism for studying E. coli infections .

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments suggest that while it exhibits biological activity, further studies are necessary to elucidate its toxicity levels and environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-N-methyl-2,2-dimethylpropanamide | Similar chlorinated amide structure | Moderate enzyme inhibition |

| 3-Chloro-N-isopropyl-2,2-dimethylpropanamide | Variation in alkyl group affects solubility | Similar inhibition profiles |

| 3-Chloro-N-ethyl-2,2-dimethylbutanamide | Longer carbon chain may influence bioactivity | Potentially higher lipophilicity |

This comparison illustrates how slight modifications in structure can lead to variations in biological activity and solubility characteristics.

Applications in Research and Industry

This compound is utilized across various domains:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Biological Research : Its role in enzyme inhibition makes it valuable for studying biochemical pathways.

- Pharmaceutical Development : It may act as an intermediate in synthesizing novel therapeutic agents.

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Chloro-N-ethyl-2,2-dimethylpropanamide?

A common method involves the reaction of propanamide precursors with chlorinating agents like PCl₃ under microwave-assisted conditions (130°C, 40 min), followed by purification via column chromatography. Structural confirmation is achieved using ¹H and ¹³C NMR spectroscopy to verify chlorine incorporation and alkyl group positions .

Q. How can the structural integrity of this compound be confirmed experimentally?

NMR spectroscopy is critical:

- ¹H NMR : Look for signals corresponding to the ethyl group (e.g., triplet at δ ~1.2 ppm for CH₃ and quartet at δ ~3.4 ppm for CH₂).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and chlorinated carbon (δ ~45–50 ppm). Discrepancies in peak splitting or unexpected signals may indicate impurities or incomplete chlorination .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) and operate in a fume hood.

- Avoid skin contact due to potential irritancy (Xi hazard classification).

- Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory NMR data arising from synthetic byproducts or impurities be resolved?

- Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts).

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Use mass spectrometry to identify molecular fragments from undesired side reactions .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Employ molecular docking or quantum mechanical calculations (e.g., Gaussian) to model transition states and activation energies.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. PubChem-derived InChI data can parameterize initial molecular geometries .

Q. How can the antiproliferative activity of derivatives of this compound be systematically evaluated?

- Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa).

- Optimize derivative synthesis by introducing substituents (e.g., aryl groups) to enhance bioactivity.

- Correlate structural features (e.g., chloro-position) with IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What methodologies address the compound’s hygroscopicity during long-term storage?

- Lyophilize the compound and store under inert gas (N₂/Ar) in desiccators with silica gel.

- Monitor stability via periodic FT-IR to detect hydrolytic degradation (e.g., loss of Cl, appearance of OH groups) .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

- Use design of experiments (DoE) to test variables (temperature, solvent polarity, reagent stoichiometry).

- Employ inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress.

- Replace PCl₃ with milder chlorinating agents (e.g., SOCl₂) to reduce side reactions .

Notes

- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., XRD for crystalline derivatives) to resolve ambiguities .

- Methodological Rigor : Always include control experiments (e.g., blank reactions without chlorinating agents) to confirm product specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.